molecular formula C16H14ClN3OS B2779289 (2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-59-5

(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2779289
CAS RN: 851807-59-5
M. Wt: 331.82
InChI Key: IGELKFATYPVZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.82. The purity is usually 95%.
BenchChem offers high-quality (2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, such as the one , have been designed and synthesized to evaluate their biological activities against fibrotic diseases. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Antidepressant Synthesis

The synthesis of antidepressant molecules is a significant area of medicinal chemistry. Transition metals serve as catalysts in the synthesis of key structural motifs included in antidepressant drugs. The compound could be involved in the catalytic synthesis of antidepressants, contributing to the development of new treatments with quick onset and low side effects .

Tachykinin Receptor Antagonists

This compound has been identified as a potential intermediate in the synthesis of tachykinin receptor NK1 subtype antagonists. These antagonists are useful for treating disorders associated with an excess of tachykinin, such as depression, anxiety, schizophrenia, neurodegenerative disorders, and inflammatory diseases .

Antiproliferative Agents

Heterocyclic compounds like the one are often evaluated for their antiproliferative activity against various cancer cell lines. The synthesis of such compounds can lead to the discovery of new antitumor agents .

Chemical Biology and Drug Discovery

The compound’s structure makes it a candidate for the construction of novel heterocyclic compound libraries with potential biological activities. It can be used in chemical biology and drug discovery to identify new pharmacological targets .

Organic Synthesis Intermediates

The compound may serve as an intermediate in various organic synthesis reactions, such as the preparation of other complex molecules with pharmaceutical applications. Its benzylic position is particularly reactive, allowing for diverse chemical transformations .

properties

IUPAC Name

(2-chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-14-6-2-1-5-13(14)15(21)20-9-8-19-16(20)22-11-12-4-3-7-18-10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGELKFATYPVZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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